molecular formula C7H5NO3 B576157 1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one CAS No. 186037-27-4

1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one

Cat. No.: B576157
CAS No.: 186037-27-4
M. Wt: 151.121
InChI Key: APDPTJIGPCKXTE-UHFFFAOYSA-N
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Description

1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one is a heterocyclic compound that belongs to the class of furo-pyridines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyridine ring. The unique structure of furo[3,4-b]pyridin-7(5H)-one 1-oxide makes it an interesting subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,4-b]pyridin-7(5H)-one 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aminoamides of the furo[2,3-b]pyridine series, which undergo chlorination reactions with reagents such as sodium hypochlorite and N-chlorosuccinimide . The reaction proceeds at position 2 of the furopyridine system, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of furo[3,4-b]pyridin-7(5H)-one 1-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of furo[3,4-b]pyridin-7(5H)-one 1-oxide include sodium hypochlorite, N-chlorosuccinimide, and other chlorinating agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of furo[3,4-b]pyridin-7(5H)-one 1-oxide depend on the specific reaction conditions and reagents used. For example, chlorination reactions can lead to the formation of 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .

Scientific Research Applications

1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of furo[3,4-b]pyridin-7(5H)-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inverse agonist of the cannabinoid receptor (CB1R), exhibiting antiproliferative activity against cancer cell lines . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one can be compared with other similar compounds, such as:

The uniqueness of furo[3,4-b]pyridin-7(5H)-one 1-oxide lies in its specific structure and the range of reactions it can undergo, making it a valuable compound for research and development in multiple fields.

Properties

CAS No.

186037-27-4

Molecular Formula

C7H5NO3

Molecular Weight

151.121

IUPAC Name

1-oxido-5H-furo[3,4-b]pyridin-1-ium-7-one

InChI

InChI=1S/C7H5NO3/c9-7-6-5(4-11-7)2-1-3-8(6)10/h1-3H,4H2

InChI Key

APDPTJIGPCKXTE-UHFFFAOYSA-N

SMILES

C1C2=C(C(=O)O1)[N+](=CC=C2)[O-]

Synonyms

Furo[3,4-b]pyridin-7(5H)-one, 1-oxide (9CI)

Origin of Product

United States

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